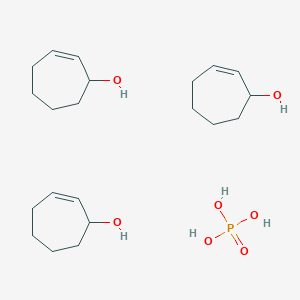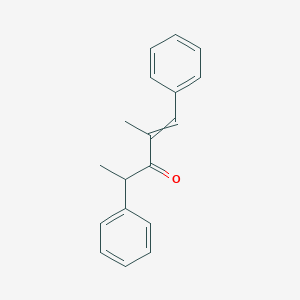
2-Methyl-1,4-diphenylpent-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,4-diphenylpent-1-en-3-one is an organic compound with the molecular formula C18H18O It is characterized by a pentene backbone with methyl and diphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,4-diphenylpent-1-en-3-one typically involves the condensation of appropriate ketones and aldehydes under basic or acidic conditions. One common method is the Claisen-Schmidt condensation, where acetophenone derivatives react with benzaldehyde derivatives in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,4-diphenylpent-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl rings using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-Methyl-1,4-diphenylpent-1-en-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 2-Methyl-1,4-diphenylpent-1-en-3-one exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1,4-diphenylbut-1-en-3-one
- 2-Methyl-1,4-diphenylhex-1-en-3-one
- 2-Methyl-1,4-diphenylhept-1-en-3-one
Uniqueness
2-Methyl-1,4-diphenylpent-1-en-3-one is unique due to its specific structural arrangement, which influences its reactivity and potential applications. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific research and industrial applications.
Properties
CAS No. |
917906-05-9 |
|---|---|
Molecular Formula |
C18H18O |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
2-methyl-1,4-diphenylpent-1-en-3-one |
InChI |
InChI=1S/C18H18O/c1-14(13-16-9-5-3-6-10-16)18(19)15(2)17-11-7-4-8-12-17/h3-13,15H,1-2H3 |
InChI Key |
MJBLBNAXKOIQIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)C(=CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


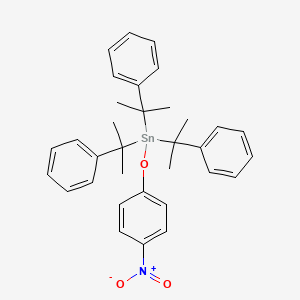
![6-[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B14183317.png)
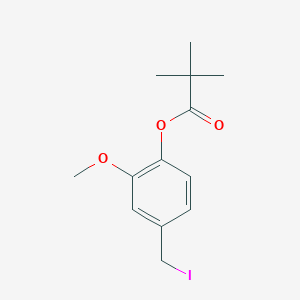
![2,7-Diazaspiro[4.5]decane-7-carboxamide, 1-oxo-N,2-diphenyl-](/img/structure/B14183327.png)
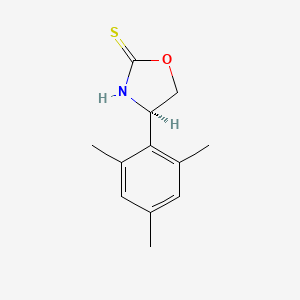
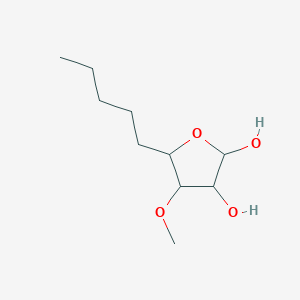
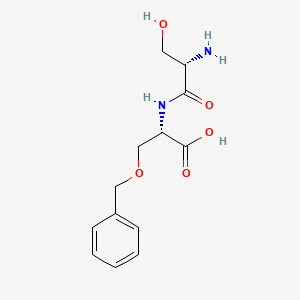
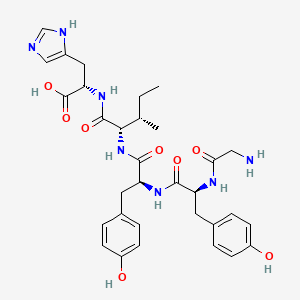
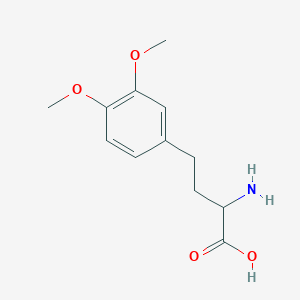
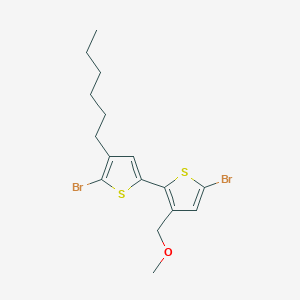
![6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-1-benzopyran](/img/structure/B14183405.png)
![4-[Bis(2-chloroethyl)amino]-L-phenylalanyl-D-proline](/img/structure/B14183407.png)
![3-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxypropanamide](/img/structure/B14183410.png)
